Dabrafenib (N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide) is a potent and selective inhibitor of BRAF, a serine/threonine kinase. [, , , ] It is classified as a kinase inhibitor and plays a crucial role in cancer research, particularly in the treatment of melanomas harboring the BRAF V600 mutation. [, , ]
Dabrafenib consists of a central 1,3-thiazole ring substituted at the 4-position with a 2-fluorophenyl group and at the 2-position with a 2-amino-4-pyrimidinyl group. The 2-fluorophenyl group is further substituted with a 2,6-difluorobenzenesulfonamide moiety. Additionally, a tert-butyl group is attached to the thiazole ring at the 5-position. [, ]
Dabrafenib undergoes extensive metabolism primarily through the oxidation of the tert-butyl group, leading to the formation of Hydroxy-dabrafenib. Subsequently, Hydroxy-dabrafenib is further oxidized to Carboxy-dabrafenib, which undergoes a pH-dependent decarboxylation to form Desmethyl-dabrafenib. []
Dabrafenib selectively inhibits BRAF V600E kinase activity, which plays a crucial role in regulating cell growth and survival. By inhibiting the mutated BRAF, Dabrafenib effectively blocks the downstream signaling pathways responsible for tumor growth and proliferation in cancer cells harboring the BRAF V600 mutation. [, , ]
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: